

# CC260: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CC260

Cat. No.: B10829432

[Get Quote](#)

This technical guide provides an in-depth overview of **CC260**, a selective dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase  $\alpha$  (PI5P4K $\alpha$ ) and phosphatidylinositol 5-phosphate 4-kinase  $\beta$  (PI5P4K $\beta$ ). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, biological activity, and relevant experimental methodologies.

## Core Compound Data

**CC260** is a potent small molecule inhibitor that has garnered interest for its role in cellular energy metabolism and its potential therapeutic applications in oncology and metabolic diseases.

| Property               | Value                                                                         | Reference |
|------------------------|-------------------------------------------------------------------------------|-----------|
| CAS Number             | 2411088-26-9                                                                  | [1][2]    |
| Molecular Formula      | C <sub>24</sub> H <sub>29</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>2</sub> | [1][2]    |
| Molecular Weight       | 490.43 g/mol                                                                  | [2][3]    |
| Ki for PI5P4K $\alpha$ | 40 nM                                                                         | [1][2][3] |
| Ki for PI5P4K $\beta$  | 30 nM                                                                         | [1][2][3] |

## Mechanism of Action and Signaling Pathway

**CC260** selectively inhibits the  $\alpha$  and  $\beta$  isoforms of PI5P4K, enzymes that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate

(PI(4,5)P<sub>2</sub>). Inhibition of PI5P4K $\alpha/\beta$  disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). A notable consequence of mTORC1 inhibition is the relief of feedback inhibition on insulin receptor substrate (IRS), which can enhance insulin sensitivity and Akt signaling.



[Click to download full resolution via product page](#)

**CC260** signaling pathway and its effects.

## Experimental Protocols

The following are summaries of key experimental protocols adapted from the methodologies described in "Pharmacological inhibition of PI5P4K $\alpha$ / $\beta$  disrupts cell energy metabolism and selectively kills p53-null tumor cells" (PNAS, 2021). For detailed, step-by-step instructions, readers are directed to the supplementary materials of the original publication.

### In Vitro Kinase Assay

This protocol is designed to measure the inhibitory activity of **CC260** on PI5P4K $\alpha$  and PI5P4K $\beta$ .

- **Reagent Preparation:** Prepare assay buffer, recombinant PI5P4K $\alpha$  or PI5P4K $\beta$ , lipid substrate (PI5P), and ATP. A dilution series of **CC260** is also prepared.
- **Reaction Setup:** In a 96-well plate, combine the kinase, **CC260** (or vehicle control), and lipid substrate.
- **Initiation and Incubation:** Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Terminate the reaction and quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
- **Data Analysis:** Calculate the percentage of kinase activity relative to the vehicle control and determine the  $K_i$  value by fitting the data to an appropriate dose-response curve.

### Cell Viability Assay

This protocol assesses the effect of **CC260** on the viability of cancer cell lines.

- **Cell Seeding:** Plate cells (e.g., BT474 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **CC260** or a vehicle control. For specific experimental aims, cells may be cultured in normal or serum-starved media.
- **Incubation:** Incubate the cells for a defined period (e.g., 72 hours).

- **Viability Measurement:** Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.
- **Data Analysis:** Normalize the luminescence readings to the vehicle-treated cells and plot the results to determine the IC50 value.

## Western Blotting for Phospho-protein Analysis

This protocol is used to detect changes in protein phosphorylation in key signaling pathways upon treatment with **CC260**.

- **Cell Culture and Treatment:** Culture cells (e.g., C2C12 myotubes) and treat with **CC260** at various concentrations and for different durations. For insulin stimulation experiments, insulin is added for a short period before cell lysis.
- **Cell Lysis:** Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane and incubate it with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6K, total Akt, total S6K). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

## Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the cellular effects of **CC260**.



[Click to download full resolution via product page](#)

A general workflow for studying **CC260** in vitro.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Development of potent and selective degraders of PI5P4Ky - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CC260: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829432#cc260-cas-number-and-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)